2-((4-Fluorophenyl)thio)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone
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Description
2-((4-Fluorophenyl)thio)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H16FN3O2S2 and its molecular weight is 389.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound “2-((4-Fluorophenyl)thio)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone” contains several functional groups that are common in bioactive molecules. For example, the thiophene and oxadiazole rings are found in many pharmaceuticals and are known to interact with a variety of biological targets .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Many drugs that contain thiophene and oxadiazole rings are involved in pathways related to inflammation, cancer, and infectious diseases .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Factors such as the compound’s size, polarity, and the presence of specific functional groups can influence these properties. For example, the fluorophenyl group in this compound might enhance its metabolic stability, while the thiophene and oxadiazole rings might influence its absorption and distribution .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the functional groups present in this compound, it might have anti-inflammatory, anticancer, or antimicrobial effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the compound’s stability might be affected by the pH of its environment, while its efficacy might be influenced by the presence of other competing molecules .
Biological Activity
The compound 2-((4-Fluorophenyl)thio)-1-(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone , with CAS number 1797846-24-2 , is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H18FN3O2S2, with a molecular weight of 403.5 g/mol . The presence of multiple functional groups, including a thiophene ring and an oxadiazole moiety, contributes to its diverse biological properties.
Mechanisms of Biological Activity
Research indicates that compounds containing oxadiazole and thiophene rings exhibit a wide range of biological activities, including:
- Anticancer Activity : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The oxadiazole derivatives are known to inhibit key cellular pathways involved in tumor growth and metastasis.
- Antimicrobial Effects : The incorporation of the thiophene and oxadiazole structures has been associated with enhanced antimicrobial properties against both bacterial and fungal strains.
- Anti-inflammatory Properties : Some derivatives exhibit inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.
Anticancer Activity
A study highlighted that analogs of oxadiazole derivatives showed significant cytotoxicity against several cancer cell lines, with IC50 values ranging from 0.31 µM to 0.53 µM in MCF-7 (breast cancer) and A549 (lung cancer) cells respectively . The compound's structural features likely contribute to its ability to interfere with cancer cell proliferation.
Antimicrobial Activity
Research has demonstrated that related compounds exhibit potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Activity
Compounds similar to this compound have been identified as selective COX inhibitors, which may provide therapeutic benefits in treating inflammatory diseases .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a recent study focused on the anticancer efficacy of oxadiazole derivatives, it was found that the introduction of specific substituents significantly enhanced the cytotoxicity against various cancer cell lines. The study concluded that modifications at the thiophene or phenyl positions could lead to improved therapeutic agents for cancer treatment.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity of several thiophene-containing compounds against clinical isolates of bacteria. The results indicated that these compounds not only inhibited bacterial growth but also demonstrated synergistic effects when combined with standard antibiotics.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S2/c19-13-3-5-14(6-4-13)26-11-16(23)22-8-7-12(10-22)17-20-18(24-21-17)15-2-1-9-25-15/h1-6,9,12H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKCSEALUBIYSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CS3)C(=O)CSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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